1,3,5-Trioxanetrione

説明

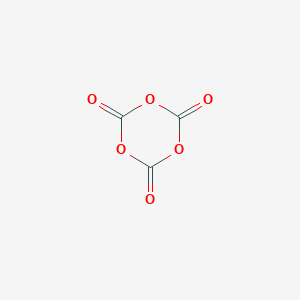

Structure

3D Structure

特性

CAS番号 |

130242-72-7 |

|---|---|

分子式 |

C3O6 |

分子量 |

132.03 g/mol |

IUPAC名 |

1,3,5-trioxane-2,4,6-trione |

InChI |

InChI=1S/C3O6/c4-1-7-2(5)9-3(6)8-1 |

InChIキー |

FFPDLONZSMFWAT-UHFFFAOYSA-N |

正規SMILES |

C1(=O)OC(=O)OC(=O)O1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3,5-Trioxanetrione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trioxanetrione, a cyclic trimer of carbon dioxide with the chemical formula C₃O₆, is a highly unstable oxide of carbon.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, properties, and decomposition. The document details the multi-step synthesis process, starting from isobutyraldehyde, and outlines the known physicochemical properties of this transient molecule. Due to its extreme instability, with a half-life of approximately 40 minutes at -40 °C, its characterization is challenging and relies on low-temperature spectroscopic methods.[2][3][4] This guide consolidates the available information from scientific literature to serve as a valuable resource for researchers interested in carbon dioxide chemistry, reactive intermediates, and the synthesis of novel heterocyclic compounds.

Introduction

This compound can be conceptualized as a cyclic trimer of carbon dioxide or as the triple ketone of 1,3,5-trioxane.[2][3] Its inherent instability makes it a fascinating subject for studies on reaction mechanisms and the fundamental properties of carbon oxides. While theoretical studies have explored its potential existence and stability, its experimental observation has only been achieved under specific, low-temperature conditions.[4] The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. This guide provides detailed experimental protocols for each step of the synthesis, along with a summary of the compound's known properties and a proposed decomposition pathway.

Synthesis of this compound

The synthesis of this compound is a four-step process, commencing with the chlorination of isobutyraldehyde and culminating in the low-temperature ozonolysis of a triolefin-trioxane precursor.[2][4]

Synthesis Workflow

Caption: Four-step synthesis of this compound.

Experimental Protocols

This procedure involves the chlorination of isobutyraldehyde using sulfuryl chloride.[4]

-

Materials:

-

Isobutyraldehyde (72.2 g, 1.0 mol)

-

Sulfuryl chloride (135 g, 1.0 mol)

-

N,N-Dimethylformamide (optional, as solvent)

-

-

Procedure:

-

In a reaction flask equipped with a stirrer and a dropping funnel, place the isobutyraldehyde (and solvent, if used).

-

Cool the flask in an ice bath to maintain a temperature of 10-15 °C.

-

Slowly add the sulfuryl chloride dropwise while stirring vigorously.

-

After the addition is complete, continue stirring for an additional 2 hours at room temperature.

-

The crude product is then purified by vacuum distillation. The fraction collected at 32-34 °C (at 640 mmHg) is 2-chloro-2-methylpropanal.[1]

-

-

Yield: Approximately 73-86%.[1]

This step involves the acid-catalyzed cyclotrimerization of 2-chloro-2-methylpropanal.[2]

-

Materials:

-

2-Chloro-2-methylpropanal (from Step 1)

-

Concentrated sulfuric acid

-

-

Procedure:

-

Cool the 2-chloro-2-methylpropanal in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise with vigorous stirring.

-

Continue stirring until a white precipitate forms.

-

Pour the reaction mixture into ice-cold water to precipitate the product fully.

-

Filter the solid, wash with cold water, and then with a cold ethanol/water mixture to remove impurities.

-

Dry the resulting white solid under vacuum.

-

-

Yield: High.

This dehydrochlorination step is carried out using a strong base.[2]

-

Materials:

-

2,4,6-Tris(1-chloro-1-methylethyl)-1,3,5-trioxane (from Step 2)

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flask under an inert atmosphere (e.g., argon), dissolve the chlorinated trioxane in anhydrous THF.

-

In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

-

Cool both solutions in an ice bath.

-

Slowly add the potassium tert-butoxide solution to the trioxane solution with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by chromatography or distillation.

-

-

Yield: Good.

The final step is the ozonolysis of the triolefin precursor at low temperature.[2][4]

-

Materials:

-

2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane (from Step 3)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃)

-

-

Procedure:

-

Dissolve the triolefin in a 1:1 mixture of anhydrous dichloromethane and methanol in a reaction vessel equipped for ozonolysis.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a stream of ozone through the solution until a persistent blue color indicates an excess of ozone.

-

Purge the solution with a stream of dry nitrogen or argon to remove the excess ozone.

-

The resulting solution contains this compound and is kept at low temperatures for immediate analysis.

-

-

Note: this compound is not isolated in a pure form due to its high instability. Its presence and properties are studied in solution at low temperatures.

Properties of this compound

The extreme instability of this compound makes the experimental determination of its properties challenging. The following data is a combination of experimental observations at low temperatures and computed values.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃O₆ | [2][3] |

| Molar Mass | 132.03 g/mol | [3] |

| Appearance | Exists in solution at low temperatures | [4] |

| Stability | Half-life of approx. 40 minutes at -40 °C | [2][3][4] |

| Decomposition Products | Carbon Dioxide (CO₂) | [2][3] |

| Solubility | Soluble in a mixture of dichloromethane and methanol | [2] |

Spectroscopic Data

Characterization of this compound is primarily achieved through low-temperature Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[2][4]

-

¹³C NMR: The formation of this compound from its precursor can be monitored by the appearance of a characteristic signal for the carbonyl carbons. As the compound decomposes, this signal diminishes, and the signal for CO₂ appears and intensifies.[4]

-

FTIR: The presence of this compound can be confirmed by the appearance of strong carbonyl stretching bands in the IR spectrum. The positions of these bands can provide insight into the electronic structure of the molecule.[4]

Reactivity and Stability

Decomposition

This compound is exceedingly unstable and decomposes quantitatively to three molecules of carbon dioxide.[2][3] The decomposition is a thermally driven process that occurs rapidly at temperatures above -40 °C.[4] The proposed decomposition mechanism involves the sequential cleavage of the C-O bonds within the trioxane ring.

Caption: Decomposition of this compound to carbon dioxide.

A more detailed, albeit hypothetical, decomposition could proceed through a step-wise ring-opening mechanism, potentially involving zwitterionic intermediates, before fragmenting into the final, stable carbon dioxide molecules.

Polymerization

Due to its high reactivity and tendency to decompose, polymerization of this compound has not been reported. The decomposition to CO₂ is the dominant reaction pathway.

Potential Applications and Future Outlook

The extreme instability of this compound currently limits its direct practical applications. However, its study is of significant academic interest for several reasons:

-

Fundamental Chemistry: It serves as a model compound for understanding the chemistry of carbon oxides and the nature of highly strained ring systems.

-

Reactive Intermediates: Research on its formation and decomposition provides insights into the behavior of reactive intermediates in chemical reactions.

-

Carbon Dioxide Chemistry: As a trimer of CO₂, its study could contribute to the broader field of carbon dioxide capture and utilization, although its endothermic nature makes it an unlikely candidate for energy storage.

Future research may focus on the synthesis of stabilized derivatives of this compound or on its in-situ generation for use as a transient reactant in organic synthesis.

Safety Information

Detailed toxicological data for this compound is unavailable due to its instability. However, the precursors and reagents used in its synthesis are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood. In particular, sulfuryl chloride is corrosive and toxic, and ozone is a strong oxidizing agent and respiratory irritant. Standard laboratory safety protocols should be strictly followed.

Conclusion

This compound is a fascinating and highly reactive molecule that represents a unique form of carbon dioxide aggregation. Its synthesis is a challenging multi-step process that requires low-temperature techniques for the final step and subsequent characterization. While its instability precludes its direct use in most applications, the study of its synthesis, properties, and decomposition provides valuable insights into fundamental chemical principles. This technical guide has summarized the current state of knowledge on this compound, providing a detailed resource for researchers in the fields of organic chemistry, materials science, and beyond.

References

- 1. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Chloro-2-methylpropanal , 2-クロロ-2-メチルプロパナル [orgspectroscopyint.blogspot.com]

1,3,5-Trioxanetrione: A Technical Whitepaper on the Elusive Cyclic Trimer of Carbon Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trioxanetrione (C₃O₆) is the cyclic trimer of carbon dioxide (CO₂), a highly unstable oxide of carbon.[1][2][3] Its transient nature has made it a challenging yet intriguing target for chemical synthesis and characterization. This document provides a comprehensive technical overview of this compound, detailing its properties, a proven multi-step synthesis protocol, spectroscopic identification, and decomposition kinetics. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this reactive molecule.

Introduction

The self-fixation of carbon dioxide into more complex molecules is a significant area of research with potential applications in carbon capture and utilization.[4] Theoretical studies have suggested the kinetic stability of this compound, the cyclic trimer of CO₂, making it a key target in understanding the fundamental chemistry of carbon dioxide oligomerization.[3][4] While energetically less stable than three separate carbon dioxide molecules, its potential as a transient intermediate warrants detailed investigation.[3] This guide summarizes the seminal work on the synthesis and characterization of this elusive compound.

Properties of this compound

This compound is an exceedingly unstable compound, which has limited the extensive characterization of its physical and chemical properties.[1][2][3] The available data, primarily from computational studies and low-temperature experimental work, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃O₆ | [1][2][5] |

| Molar Mass | 132.027 g·mol⁻¹ | [1][5] |

| IUPAC Name | 1,3,5-Trioxane-2,4,6-trione | [1][5] |

| CAS Number | 130242-72-7 | [1][5] |

| Appearance | Detected in solution at low temperatures | [1][4] |

| Stability | Highly unstable; half-life of ~40 min at -40 °C | [1][2][3][4] |

| Decomposition Product | Carbon Dioxide (CO₂) | [1][2] |

Synthesis of this compound

The synthesis of this compound is a four-step process starting from isobutyraldehyde.[1][3][4][6] The overall workflow is designed to first construct the trioxane ring, followed by low-temperature generation of the trione functionality.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Chlorination of Isobutyraldehyde to 2-Chloro-2-methylpropanal

-

Reactants: Isobutyraldehyde, Sulfuryl chloride (SO₂Cl₂)

-

Procedure: Sulfuryl chloride is added to isobutyraldehyde. The reaction mixture is heated to 45 °C with stirring for 1.5 hours, followed by stirring at room temperature for an additional 2.5 hours.

-

Purification: The crude product is purified by vacuum distillation (95 °C, 115 mmHg). A second distillation is necessary to obtain the pure product.

-

Yield: 37%[4]

Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal

-

Reactant: 2-Chloro-2-methylpropanal

-

Reagent: Concentrated Sulfuric Acid (H₂SO₄)

-

Procedure: Concentrated H₂SO₄ is added dropwise to 2-chloro-2-methylpropanal with vigorous stirring until precipitation occurs. The resulting suspension is poured into ice-cold water.

-

Purification: The solid material is pulverized, vacuum filtered, and washed with water. It is then resuspended in a 2:1 mixture of ethanol and ice-cold water and vacuum filtered again to remove any colored impurities.[4]

Step 3: Dehydrochlorination to 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane

-

Reactant: 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane

-

Reagent: Potassium tert-butoxide (KOt-Bu)

-

Solvent: Dry Tetrahydrofuran (THF)

-

Procedure: A solution of the chlorinated trioxane in dry THF is added slowly to a cooled (0 °C) mixture of KOt-Bu in dry THF under an argon atmosphere. The reaction is stirred for 15 minutes at 0 °C and then allowed to warm to room temperature.[4]

Step 4: Ozonolysis to this compound

-

Reactant: 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane

-

Reagent: Ozone (O₃)

-

Solvent: 1:1 mixture of CD₂Cl₂ and CD₃OD

-

Procedure: A solution of the triolefin-trioxane in the solvent mixture is cooled to -78 °C. A 5% O₃/O₂ stream is bubbled through the solution until the blue color of excess ozone is observed. The solution is then purged with oxygen to remove excess ozone.[4] The product, this compound, is kept at low temperatures for analysis.

Spectroscopic Characterization

Due to its instability, this compound is characterized at low temperatures using ¹³C NMR and FTIR spectroscopy.[1][4]

| Spectroscopic Data | Observed Values (in CD₂Cl₂:CD₃OD) |

| ¹³C NMR Chemical Shift | δ = 148.5 ppm |

| FTIR Vibrational Bands | 1830 cm⁻¹ (strong) |

| 1170 cm⁻¹ (medium) |

Experimental Protocol: Variable Temperature ¹³C NMR Spectroscopy

-

Instrumentation: NMR spectrometer precooled to -80 °C.

-

Sample Preparation: A solution of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane (30.0 mg, 0.143 mmol) in 0.5 mL of a 1:1 CD₂Cl₂:CD₃OD solvent mixture is prepared in a 5 mm NMR tube and cooled to -78 °C.[4]

-

Ozonolysis: A 5% O₃/O₂ mixture is bubbled through the solution until a pale blue color persists. Excess ozone is removed by purging with pure O₂.[4]

-

Data Acquisition: The NMR tube is quickly transferred to the precooled NMR probe. Spectra are acquired at progressively warmer temperatures, from -80 °C to 0 °C, to observe the formation and subsequent decomposition of this compound.[4]

Decomposition of this compound

This compound decomposes quantitatively into three molecules of carbon dioxide.[1][2] This decomposition is readily observed as the temperature is raised above -40 °C.[4]

Decomposition Kinetics

The decomposition of this compound has been monitored by ¹³C NMR and FTIR spectroscopy, allowing for the determination of its half-life at a specific low temperature.[4]

| Kinetic Parameter | Value | Conditions |

| Half-life (t½) | ~40 minutes | -40 °C in 1:1 CH₃OH:CH₂Cl₂ solution |

Relationship Between Carbon Dioxide and its Cyclic Trimer

This compound represents a higher energy isomer of three carbon dioxide molecules. Its formation from CO₂ is an endergonic process, and its decomposition back to CO₂ is spontaneous and rapid at ambient temperatures.

Conclusion

This compound, the cyclic trimer of carbon dioxide, remains a molecule of significant scientific interest. While its inherent instability presents considerable experimental challenges, the successful four-step synthesis and low-temperature spectroscopic characterization have provided valuable insights into its existence and properties.[4] The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of organic chemistry, materials science, and carbon utilization, paving the way for further investigations into the chemistry of carbon dioxide oligomers and their potential roles in novel chemical transformations.

References

- 1. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide – All About Drugs [allfordrugs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C3O6 | CID 14794697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Spectroscopic Observation of 1,3,5-Trioxanetrione at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the low-temperature spectroscopic observation of 1,3,5-trioxanetrione, a highly unstable cyclic trimer of carbon dioxide. The document details the synthesis, stability, and spectroscopic characterization of this compound, with a focus on nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.

Introduction

This compound (C₃O₆) is a fascinating yet ephemeral molecule that can be viewed as a cyclic trimer of carbon dioxide.[1] Its inherent instability presents significant challenges for its isolation and characterization.[1] Theoretical studies have explored its potential for kinetic stability, but experimental evidence for its existence remained elusive for a considerable time.[2] This guide focuses on the successful synthesis and low-temperature spectroscopic investigation of this compound, providing valuable data for researchers interested in small, reactive molecules and potential intermediates in CO₂ fixation pathways.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that culminates in a low-temperature ozonolysis reaction.[2] The overall synthetic pathway is outlined below.

The key final step involves the ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane at -80°C.[2] This reaction cleaves the exocyclic double bonds to form the desired trione.

Stability and Decomposition

This compound is a thermally unstable molecule.[1] At low temperatures, it can be observed in solution, but it readily decomposes into three molecules of carbon dioxide upon warming.[1][2] The half-life of this compound in a 1:1 CD₂Cl₂:CD₃OD solution at -40°C is approximately 40 minutes.[1][2]

Spectroscopic Data

The low-temperature spectroscopic characterization of this compound has been primarily achieved through ¹³C NMR and FTIR spectroscopy.[2][3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature ¹³C NMR spectroscopy was instrumental in identifying the formation of this compound and monitoring its subsequent decomposition.[2]

| Temperature (°C) | Chemical Shift (ppm) | Assignment |

| -80 | 147.2 | C=O of this compound |

| -60 | 147.2 | C=O of this compound |

| -40 | 147.2 | C=O of this compound |

| -20 | - | Signal diminishes |

| 0 | - | Signal absent |

Table 1: Temperature-dependent ¹³C NMR chemical shifts of this compound in a 1:1 CD₂Cl₂:CD₃OD solution. Data sourced from Rodig et al. (2016).[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound was obtained in solution at -80°C.[2] The observed vibrational bands are characteristic of its cyclic anhydride structure.

| Wavenumber (cm⁻¹) | Assignment (Tentative) |

| 1815 | C=O stretch |

| 1789 | C=O stretch |

| 1160 | C-O stretch |

| 1040 | C-O stretch |

| 850 | Ring deformation |

Table 2: Experimental FTIR vibrational frequencies of this compound at -80°C in a 1:1 CH₂Cl₂:CH₃OH solution. Detailed band assignments were not explicitly provided in the primary literature. Data sourced from Rodig et al. (2016).[2]

Experimental Protocols

The following are detailed experimental protocols for the low-temperature spectroscopic observation of this compound, based on the work by Rodig et al. (2016).[2]

Low-Temperature ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is prepared in a 1:1 mixture of deuterated dichloromethane (CD₂Cl₂) and deuterated methanol (CD₃OD) within an NMR tube.[2]

-

Cooling: The NMR tube is cooled to -78°C using a dry ice/acetone bath.[2]

-

Ozonolysis: A stream of 5% ozone in oxygen is bubbled through the cooled solution until the characteristic blue color of excess ozone is observed.[2]

-

Purging: The solution is then purged with oxygen to remove excess ozone.[2]

-

Data Acquisition: The NMR tube is quickly transferred to a pre-cooled NMR probe at -80°C.[2] ¹³C NMR spectra are then acquired at progressively higher temperatures (e.g., -80°C, -60°C, -40°C, -20°C, and 0°C) to monitor the formation and decomposition of this compound.[2]

Low-Temperature FTIR Spectroscopy

-

Reaction Setup: The ozonolysis reaction is carried out in a round-bottom flask equipped with an FTIR probe (e.g., a ReactIR™ fiber optic probe) and an ozone dispersion tube.

-

Sample Preparation: A solution of the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is dissolved in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).[2]

-

Cooling: The reaction flask is cooled to -80°C.[2]

-

Ozonolysis and Spectral Monitoring: A 5% ozone/oxygen mixture is bubbled through the solution while FTIR spectra are continuously recorded to monitor the reaction progress.[2] The appearance of new absorption bands corresponding to this compound and the disappearance of the reactant's spectral features are observed in real-time.

Conclusion

The low-temperature spectroscopic observation of this compound represents a significant achievement in the study of unstable small molecules. The use of in-situ ozonolysis coupled with low-temperature NMR and FTIR spectroscopy has provided the first direct experimental evidence for the existence of this cyclic CO₂ trimer. The data and protocols presented in this guide offer a valuable resource for researchers in physical organic chemistry, reaction mechanism studies, and the development of novel carbon capture and utilization technologies. Further studies, potentially including low-temperature Raman spectroscopy and more detailed computational analyses, could provide deeper insights into the structure and bonding of this intriguing molecule.

References

Computational Scrutiny of 1,3,5-Trioxanetrione: A Deep Dive into its Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trioxanetrione, the cyclic trimer of carbon dioxide, represents a molecule of significant theoretical interest due to its potential role in CO2 fixation and as a high-energy material. However, its inherent instability presents a considerable challenge for practical applications. This technical guide provides a comprehensive overview of the computational studies that have elucidated the thermodynamic and kinetic stability of this compound, offering valuable insights for researchers in chemistry, materials science, and drug development.

Thermodynamic and Kinetic Stability: A Computational Perspective

Computational chemistry has been instrumental in predicting and understanding the stability of this compound. A range of theoretical methods have been employed to calculate the activation energy barrier for its decomposition into three molecules of carbon dioxide.

Data Presentation: Calculated Activation Energies for Decomposition

The following table summarizes the calculated activation energies for the concerted decomposition of this compound from various computational studies. The wide range of values highlights the sensitivity of the prediction to the chosen theoretical method.

| Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |

| MP2(FC) | 6-31G* | 80[1] |

| Various Methods | Not Specified | 61 - 172[2][3] |

Note: The variation in calculated activation energies underscores the importance of selecting appropriate computational methods and basis sets for accurate predictions of molecular stability.

Experimental Observations

Low-temperature experimental studies have successfully synthesized and characterized this compound. These experiments provide a crucial real-world benchmark for the computational predictions.

| Experimental Condition | Observed Half-life |

| -40 °C | ~40 minutes[1][2][3] |

This experimental finding aligns with the theoretical predictions of kinetic stability at low temperatures.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in both the synthesis and the computational analysis of this compound is essential for reproducing and building upon existing research.

Synthesis Protocol: A Four-Step Approach

The experimental synthesis of this compound is a multi-step process conducted at low temperatures[1][2][3]:

-

Chlorination: The synthesis begins with the chlorination of isobutyraldehyde.

-

Cyclotrimerization: This is followed by the cyclotrimerization of 2-chloro-2-methylpropanal.

-

Dehydrochlorination: The subsequent step involves the dehydrochlorination of 2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane.

-

Ozonolysis: The final step is the ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane at -80 °C to yield this compound.

Characterization of the product is typically performed using low-temperature ¹³C NMR and FTIR spectroscopy[1][2][3].

Computational Methodology

A variety of ab initio and density functional theory (DFT) methods have been utilized to study the stability of this compound. Commonly employed methods include:

-

Hartree-Fock (HF): A foundational ab initio method.

-

Møller-Plesset perturbation theory (MP2): Incorporates electron correlation effects.

-

Coupled Cluster (CC) methods (e.g., CCSD(T)): Highly accurate methods for calculating electronic structure.

-

Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X): A computationally efficient approach that includes electron correlation.

Basis sets such as the Pople-style (e.g., 6-31G*) and correlation-consistent (e.g., aug-cc-pVTZ) are frequently used in these calculations. Transition state geometries are optimized to locate the saddle point on the potential energy surface corresponding to the decomposition reaction.

Visualization of the Decomposition Pathway

The decomposition of this compound is understood to proceed through a concerted cycloreversion mechanism. This process can be visualized as a simultaneous breaking of the three C-O bonds within the ring, leading to the formation of three individual carbon dioxide molecules.

Caption: Concerted decomposition pathway of this compound.

The logical workflow for investigating the stability of this compound involves a combination of theoretical calculations and experimental validation.

Caption: Workflow for computational stability analysis.

References

A Technical Guide to the Properties and Synthesis of 1,3,5-Trioxanetrione (C3O6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound with the formula C3O6, identified as 1,3,5-trioxanetrione. This molecule is notable as a cyclic trimer of carbon dioxide. Due to its significant instability, experimental thermodynamic data is not available in the current scientific literature. However, its synthesis has been successfully achieved, and computational data provides some insight into its molecular properties. This document outlines the known characteristics, the detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Concepts and Identification

The chemical formula C3O6 corresponds to this compound, also known as 1,3,5-trioxacyclohexane-2,4,6-trione.[1] It is a cyclic trimer of carbon dioxide (CO2) and can also be viewed as a triple ketone of 1,3,5-trioxane.[1] Theoretical studies have suggested the possibility of its kinetic stability and thermodynamic feasibility.[2] However, the compound is experimentally observed to be highly unstable.[1]

Stability: this compound is exceedingly unstable, with a reported half-life of approximately 40 minutes at -40 °C, at which temperature it decomposes back into carbon dioxide.[1][3] The compound has been detected and monitored in solution at temperatures between -80 °C and -40 °C using 13C NMR and FTIR spectroscopy.[2][3]

Molecular and Computed Properties

While experimental thermodynamic data such as enthalpy of formation, entropy, and heat capacity are not available due to the compound's instability, computational models provide some physical and chemical properties.

| Property | Value | Source |

| Molecular Weight | 132.03 g/mol | [PubChem][4] |

| Exact Mass | 131.96948772 Da | [PubChem][4] |

| IUPAC Name | 1,3,5-trioxane-2,4,6-trione | [PubChem][4] |

| InChI Key | FFPDLONZSMFWAT-UHFFFAOYSA-N | [PubChem][4] |

| SMILES | C1(=O)OC(=O)OC(=O)O1 | [PubChem][4] |

| Topological Polar Surface Area | 78.9 Ų | [PubChem][4] |

| Complexity | 129 | [PubChem][4] |

Note: The data in this table is computationally generated and sourced from the PubChem database.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that has been successfully executed for its low-temperature spectroscopic observation.[2][3] The protocol involves four main stages, starting from isobutyraldehyde.[2]

Step 1: Chlorination of Isobutyraldehyde

-

This initial step involves the chlorination of isobutyraldehyde to produce 2-chloro-2-methylpropanal.

Step 2: Cyclotrimerization of 2-Chloro-2-methylpropanal

-

2-chloro-2-methylpropanal (20.0 g, 0.18 mol) is placed in a round-bottom flask with a stir bar in an air atmosphere.[2]

-

Concentrated sulfuric acid (H2SO4) is added dropwise with vigorous stirring until a precipitate forms.[2]

-

The resulting suspension is poured into approximately 50 mL of ice-cold water.[2]

-

Large chunks of the material are pulverized with a glass stir rod.[2]

-

The suspension is then vacuum filtered and washed thoroughly with water.[2]

-

To remove any colored impurities, the material is resuspended in a 2:1 mixture of ethanol and ice-cold water, followed by another vacuum filtration to yield 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane.[2]

Step 3: Dehydrochlorination of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane

-

In a glovebox under a dry argon atmosphere, a 100 mL Schlenk flask with a magnetic stir bar is charged with potassium tert-butoxide (KOt-Bu) (10.48 g, 93.8 mmol).[2]

-

The flask is connected to a Schlenk line under argon, and 35 mL of dry tetrahydrofuran (THF) is added via syringe.[2]

-

The mixture is cooled to 0 °C in an ice bath.[2]

-

A solution of the trioxane from Step 2 (4.97 g, 15.6 mmol) dissolved in 10 mL of dry THF is added slowly to the cooled reaction mixture.[2]

-

After stirring for 15 minutes at 0 °C, the ice bath is removed, and the mixture is allowed to warm to room temperature, yielding 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane.[2]

Step 4: Ozonolysis to this compound

-

A solution of the product from Step 3 is prepared in a 1:1 mixture of deuterated dichloromethane (CD2Cl2) and deuterated methanol (CD3OD) within an NMR tube.[2]

-

The solution is cooled to -78 °C.[2]

-

A 5% O3/O2 stream is passed through the solution until the blue coloration indicating excess ozone is observed.[2]

-

The tube is then purged with oxygen and quickly transferred to a precooled NMR probe at -80 °C for analysis.[2] This final step yields the target compound, this compound.

Visualization of Synthetic Pathway

The four-step synthesis of this compound is a sequential process. The following diagram illustrates the workflow from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Biological Significance and Outlook

Currently, there is no known biological signaling pathway or pharmacological activity associated with this compound. Its extreme instability makes it an unlikely candidate for direct applications in drug development. However, the study of such high-energy, unstable molecules can provide valuable insights into chemical bonding, reaction mechanisms, and the fundamental properties of carbon oxides. Future research may focus on computational studies to better predict its thermodynamic properties and explore potential reaction pathways where it might act as a transient intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C3O6 | CID 14794697 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Molecular Structure and Bonding of 1,3,5-Trioxanetrione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trioxanetrione, a cyclic trimer of carbon dioxide, is a highly unstable molecule of significant interest due to its relationship with carbon dioxide fixation. This technical guide provides a comprehensive overview of the molecular structure, bonding, and synthesis of this compound. It includes a detailed summary of its computed structural parameters and vibrational frequencies, along with meticulous experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of physical organic chemistry, materials science, and drug development.

Molecular Structure and Bonding

This compound (C₃O₆) is a six-membered ring composed of alternating carbonate units. The molecule is planar and possesses D₃h symmetry. The bonding within the ring consists of C-O single bonds and C=O double bonds. The inherent strain of the cyclic structure and the electrophilicity of the carbonyl carbons contribute to the molecule's notable instability.

Computed Molecular Geometry

The molecular geometry of this compound has been investigated through computational chemistry. The following table summarizes the calculated bond lengths and angles, providing insight into the molecule's structural parameters. These values were obtained from theoretical calculations and are crucial for understanding the molecule's reactivity and spectroscopic properties.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.163 |

| C-O | 1.488 |

| **Bond Angles (°) ** | |

| O-C-O | 109.8 |

| C-O-C | 130.2 |

| O=C-O | 125.1 |

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable information about the bonding and functional groups present in this compound. The major infrared (IR) active vibrational frequencies have been calculated and are assigned to specific molecular motions.

| Calculated Frequency (cm⁻¹) | Assignment |

| 1914 | C=O stretch |

| 1215 | C-O stretch |

| 790 | Ring deformation |

| 595 | O-C-O bend |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions due to the high reactivity and instability of the target molecule and its precursors. The overall synthetic workflow is depicted in the diagram below.

Caption: Four-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound. These protocols are based on the successful synthesis reported in the literature and are intended to provide a reproducible method for obtaining this unstable molecule.

Synthesis of 2-Chloro-2-methylpropanal

-

To a two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser, add isobutyraldehyde (23.2 g, 0.32 mol).

-

Charge the addition funnel with sulfuryl chloride (33.8 g, 0.32 mol).

-

Add the sulfuryl chloride dropwise to the isobutyraldehyde while maintaining the external oil bath temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to 45 °C and stir for 1.5 hours.

-

Continue stirring at room temperature for an additional 2.5 hours.

-

Replace the addition funnel and reflux condenser with a distillation head and receiving flask.

-

Purify the crude product by vacuum distillation (95 °C, 115 mmHg) to yield 2-chloro-2-methylpropanal as a colorless liquid. A second distillation may be necessary to achieve high purity.

Synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane

-

In a round-bottom flask equipped with a stir bar, add 2-chloro-2-methylpropanal (20.0 g, 0.18 mol).

-

With vigorous stirring, add concentrated sulfuric acid dropwise until a precipitate forms.

-

Pour the resulting suspension into approximately 50 mL of ice-cold water.

-

Break up any large chunks of solid material with a glass stirring rod.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

To remove any colored impurities, resuspend the solid in a 2:1 mixture of ethanol and ice-cold water, followed by vacuum filtration.

Synthesis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane

-

In a glovebox under an inert atmosphere, charge a 100 mL Schlenk flask equipped with a magnetic stir bar with potassium tert-butoxide (10.48 g, 93.8 mmol).

-

Remove the flask from the glovebox and connect it to a Schlenk line under argon.

-

Add dry tetrahydrofuran (THF, 35 mL) via syringe.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane (4.97 g, 15.6 mmol) dissolved in dry THF (10 mL) to the cooled reaction mixture.

-

Stir the mixture for 15 minutes at 0 °C, then remove the ice bath and allow it to warm to room temperature.

-

Remove the solvent under vacuum.

-

Purify the crude product by vacuum distillation (10 mmHg at 185 °C) to yield the title compound as a colorless liquid.

Synthesis and in situ Observation of this compound

-

Prepare a solution of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane (30.0 mg, 0.143 mmol) in a 1:1 mixture of deuterated methylene chloride (CD₂Cl₂) and deuterated methanol (CD₃OD) (0.5 mL total volume) in a 5 mm NMR tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a 5% ozone in oxygen (O₃/O₂) mixture from an ozone generator through the cold solution using a long syringe needle until a pale blue color persists, indicating an excess of ozone.

-

Purge the solution with oxygen to remove excess ozone.

-

Quickly transfer the NMR tube to a pre-cooled NMR probe at -80 °C for immediate analysis.

Spectroscopic Characterization

Due to its instability, this compound is characterized in situ at low temperatures using spectroscopic methods.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Acquire a ¹³C NMR spectrum of the solution at -80 °C immediately after the ozonolysis reaction.

-

The characteristic resonance for the carbonyl carbons of this compound is expected to appear around 156 ppm.

-

Acquire subsequent spectra at increasing temperatures (e.g., -60 °C, -40 °C, -20 °C, and 0 °C) to monitor the decomposition of the trione, which is observed by the disappearance of the 156 ppm signal and the appearance of the signal for carbon dioxide.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

The formation of this compound can also be monitored by in situ FTIR spectroscopy at low temperatures.

-

The appearance of a strong absorption band around 1914 cm⁻¹, corresponding to the C=O stretching vibration, is indicative of the formation of the trione.

-

The decomposition of the molecule can be followed by the decrease in the intensity of this band and the concurrent increase in the characteristic absorption of gaseous CO₂.

Stability

This compound is a kinetically unstable molecule. Experimental observations have determined its half-life to be approximately 40 minutes at -40 °C. At ambient temperatures, it rapidly decomposes into three molecules of carbon dioxide. This inherent instability is a key characteristic of the molecule and presents significant challenges for its isolation and handling.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, synthesis, and characterization of the highly unstable molecule, this compound. The provided quantitative data on its geometry and vibrational frequencies, along with the comprehensive experimental protocols, offer a valuable resource for researchers interested in this fascinating cyclic trimer of carbon dioxide. Further research into the stabilization of this and related structures could have significant implications for carbon dioxide capture and utilization technologies.

Unraveling the Stability of 1,3,5-Trioxanetrione: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trioxanetrione (C₃O₆), the cyclic trimer of carbon dioxide, is a molecule of significant theoretical and synthetic interest. Its potential as a high-energy material and a synthon for novel chemical transformations has driven research into its stability and decomposition pathways. However, its inherent instability presents considerable challenges to its isolation and characterization. This technical guide provides an in-depth analysis of the theoretical predictions and experimental observations concerning the stability of this compound, offering a comprehensive resource for researchers in computational chemistry, materials science, and drug development.

Theoretical Prediction of Stability

The stability of this compound has been a subject of computational investigation for several decades. Theoretical studies have consistently predicted the molecule to be a local minimum on the potential energy surface, suggesting it should be isolable under specific conditions.

Computational Methodologies

A range of ab initio and semiempirical computational methods have been employed to predict the structure, vibrational frequencies, and energy of this compound and its decomposition transition state. The seminal theoretical work by Lewars in 1996 utilized various levels of theory to assess the molecule's stability.[1]

A typical computational workflow for these predictions is as follows:

The choice of computational level significantly impacts the predicted stability. Early Hartree-Fock (HF) methods provided initial estimates, while the inclusion of electron correlation through Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) has yielded more accurate results.

Key Theoretical Findings

The primary decomposition pathway for this compound is the concerted, retro-pericyclic reaction to form three molecules of carbon dioxide.

Theoretical calculations have focused on determining the activation energy (ΔE‡) for this decomposition. The table below summarizes key theoretical predictions.

| Level of Theory | Basis Set | ΔE‡ (kJ/mol) | Reference |

| AM1 | - | 134 | [1] |

| HF | 3-21G | 167 | [1] |

| HF | 6-31G | 172 | [1] |

| MP2(FC) | 6-31G | 61 | [1] |

These calculations highlight the significant influence of the theoretical method on the predicted decomposition barrier. While early methods predicted a relatively high barrier to decomposition, the inclusion of electron correlation at the MP2 level dramatically lowered the predicted activation energy, suggesting a much less stable molecule.

Experimental Observations and Protocols

The synthesis and characterization of this compound were first reported by Rodig et al. in 2016, providing crucial experimental validation of its existence and instability.[2][3]

Synthesis of this compound

The synthesis is a multi-step process culminating in a low-temperature ozonolysis reaction.

Detailed Experimental Protocols:

1. Synthesis of 2-Chloro-2-methylpropanal:

-

To a solution of isobutyraldehyde in an appropriate solvent, sulfuryl chloride is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for a specified period, followed by distillation to purify the product.

2. Synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane:

-

Concentrated sulfuric acid is added dropwise to 2-chloro-2-methylpropanal with vigorous stirring.[2]

-

The resulting precipitate is collected, washed, and recrystallized to yield the trimer.[2]

3. Synthesis of 2,4,6-Tri(propan-2-ylidene)-1,3,5-trioxane:

-

The chlorinated trimer is treated with a strong base, such as potassium tert-butoxide, in a suitable solvent like THF.[2]

-

The reaction is performed at a controlled temperature, followed by workup and purification.[2]

4. Ozonolysis to this compound:

-

A solution of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane in a mixture of dichloromethane and methanol is cooled to -80 °C.[2][3]

-

A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.[2]

-

The excess ozone is then removed by purging with an inert gas. The resulting solution contains this compound.[2]

Characterization and Stability

This compound was characterized in solution at low temperatures using ¹³C NMR and FTIR spectroscopy.[2]

Experimental Findings:

-

Half-life: The half-life of this compound in a 1:1 solution of dichloromethane and methanol at -40 °C was determined to be approximately 40 minutes.[2][3]

-

Decomposition Product: The sole decomposition product observed was carbon dioxide, confirming the theoretically predicted pathway.[2]

The experimental half-life provides a valuable benchmark for evaluating the accuracy of theoretical predictions of the decomposition barrier.

Conclusion

The study of this compound serves as a compelling example of the synergy between theoretical prediction and experimental validation in modern chemistry. Computational studies were instrumental in predicting the existence and decomposition pathway of this elusive molecule, guiding subsequent synthetic efforts. The successful synthesis and characterization have not only confirmed these theoretical predictions but also provided crucial quantitative data on its stability. For researchers in drug development and materials science, the transient nature of this compound highlights the potential for harnessing unstable intermediates in novel synthetic strategies and the importance of low-temperature techniques in handling reactive species. The methodologies and data presented in this guide offer a solid foundation for future investigations into the chemistry of this and other high-energy molecules.

References

The Ephemeral Rings: An In-depth Guide to the Existence and Exploration of Cyclic Carbon Oxides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The family of neutral cyclic carbon oxides, CnOn, represents a fascinating and elusive class of compounds. As the simple cyclic polymers of carbon monoxide, their existence has been a subject of theoretical curiosity and experimental challenge for decades. While their corresponding oxocarbon dianions (CnOn)2− (e.g., deltate, squarate, rhodizonate) are notably stable, the neutral molecules are thermodynamically unstable, often existing only as transient species in the gas phase. This technical guide provides a comprehensive overview of the current state of knowledge regarding the existence, generation, and characterization of these ephemeral rings, with a focus on cyclopropanetrione (C3O3), cyclobutanetetrone (C4O4), cyclopentanepentone (C5O5), and cyclohexanehexone (C6O6). We delve into the sophisticated experimental techniques, primarily mass spectrometry, required for their detection and present key theoretical data that corroborates their fleeting existence and predicts their structural and energetic properties.

Introduction to Cyclic Carbon Oxides

Cyclic carbon oxides are molecules with the general formula CnOn, consisting of a ring of n carbon atoms, each bonded to an oxygen atom. They can be considered the neutral counterparts of the well-known aromatic oxocarbon anions: deltate (C3O3)2-, squarate (C4O4)2-, croconate (C5O5)2-, and rhodizonate (C6O6)2-[1][2]. Unlike these stable anions, the neutral CnOn molecules are predicted to be highly unstable, readily dissociating into n molecules of carbon monoxide (CO)[1]. This inherent instability makes their synthesis in bulk and characterization by conventional methods exceptionally challenging.

The primary evidence for the existence of these molecules is derived from gas-phase experiments, where they can be generated and detected as transient species before they decompose[3]. Sophisticated mass spectrometry techniques, coupled with high-level computational chemistry, have been instrumental in confirming their existence and elucidating their properties[3][4].

Experimental Evidence and Characterization

The definitive experimental identification of neutral CnOn molecules (for n = 3–6) has been achieved using Neutralization-Reionization Mass Spectrometry (NRMS) . This powerful technique is uniquely suited for studying highly reactive and unstable neutral molecules that cannot be isolated in condensed phases[5].

General Experimental Protocol: Neutralization-Reionization Mass Spectrometry (NRMS)

The generation and detection of transient CnOn species follows a multi-step process within a specialized mass spectrometer, typically a sector instrument with multiple collision cells.

-

Anion Generation : The process begins with the generation of stable oxocarbon dianions, (CnOn)2-, from suitable precursors. These dianions are then converted to monoanions, (CnOn)•-, in the ion source of the mass spectrometer, often through electron ionization of cyclic carbonyl compounds[3].

-

Mass Selection : The desired (CnOn)•- monoanion is isolated from other ions by the first mass analyzer.

-

Neutralization : The mass-selected anion beam is directed into a collision cell filled with a neutral gas, such as xenon (Xe)[3]. In this cell, the anion undergoes a charge-stripping collision, losing its electron to form the fast-moving, neutral CnOn molecule. (CnOn)•- + Xe → CnOn + Xe + e-

-

Deflection of Ions : Any remaining ions that did not get neutralized are removed from the beam path by an electric field.

-

Reionization : The beam of neutral molecules immediately enters a second collision cell containing an excess of an oxidizing gas, typically oxygen (O2)[3]. A second collision occurs, reionizing the neutral molecule back into a cation. CnOn + O2 → (CnOn)•+ + O2 + e-

-

Mass Analysis : The resulting (CnOn)•+ cations are then accelerated into a final mass analyzer, and their mass-to-charge ratio is measured. A signal at the expected mass provides evidence for the transient existence of the neutral CnOn molecule.

Theoretical Predictions and Molecular Properties

Computational chemistry plays a vital role in understanding cyclic carbon oxides. High-level ab initio and density functional theory (DFT) calculations provide crucial insights into their geometries, stabilities, and vibrational frequencies, which are often inaccessible experimentally.

Structural Parameters

Theoretical calculations predict planar, symmetric geometries for the cyclic carbon oxides, consistent with their oxocarbon anion counterparts. Key computed structural parameters are summarized below.

| Molecule | Method | C-C Bond Length (Å) | C=O Bond Length (Å) | Reference |

| C3O3 | B3LYP | 1.439 | 1.196 | [4] |

| C4O4 | BLYP/cc-pVTZ | 1.477 (avg) | 1.236 (avg) | [6] |

| C5O5 | DFT (est.) | ~1.46 - 1.48 | ~1.21 - 1.23 | N/A |

| C6O6 | DFT (est.) | ~1.47 - 1.49 | ~1.20 - 1.22 | N/A |

| Note: Data for C5O5 and C6O6 are estimated based on trends, as specific high-level computational studies with full geometry tables were not readily available in the surveyed literature. |

Energetics and Stability

A central finding from computational studies is the confirmation of the thermodynamic instability of neutral CnOn molecules relative to their decomposition products. The decomposition to nCO is highly exothermic.

| Molecule | Method | Relative Energy (kcal/mol) | Stability Note | Reference |

| C3O3 | W1BD | +133.7 (rel. to 3CO) | Global minimum isomer has a 10.6 kcal/mol destruction barrier. | [4] |

| C4O4 | DFT | N/A | Known to be thermodynamically unstable. | [1] |

| C5O5 | N/A | N/A | Presumed to be highly unstable. | [3] |

| C6O6 | N/A | N/A | Presumed to be highly unstable. | [3] |

Vibrational Frequencies

Calculated infrared (IR) spectra are essential for identifying potential spectroscopic signatures of these molecules, should they be trapped using techniques like matrix isolation. The most prominent features are the intense C=O stretching modes.

| Molecule | Method | Calculated C=O Stretch (cm-1) | Reference |

| C3O3 | B3LYP | 2011, 1782 | [4] |

| C4O4 | N/A | ~1700-1900 (estimated) | N/A |

| C5O5 | N/A | ~1700-1900 (estimated) | N/A |

| C6O6 | N/A | ~1700-1900 (estimated) | N/A |

| Note: The C=O stretching region for cyclic ketones is typically intense. The exact frequencies for C4-C6 oxides require specific computational studies. |

The Oxocarbon Family: A Conceptual Overview

The cyclic carbon oxides are part of a broader family of related chemical species. Understanding their relationships is key to appreciating why the neutral forms are so elusive while their anionic and hydrated analogues are well-known.

Implications and Future Outlook

The study of cyclic carbon oxides, while challenging, pushes the boundaries of experimental and theoretical chemistry. Their high energy content makes them of interest to the field of high-energy-density materials, although their kinetic instability remains a significant hurdle[4]. For drug development professionals, while these specific neutral molecules are unlikely to have direct therapeutic applications due to their transient nature, their stable oxocarbon anion counterparts, like squaric acid, are used as versatile scaffolds and bioisosteres in medicinal chemistry. Understanding the fundamental properties of the parent CnOn systems provides a deeper knowledge base for the entire oxocarbon class.

Future research will likely focus on two key areas:

-

Matrix Isolation Spectroscopy : Attempts to trap CnOn molecules in inert gas matrices at cryogenic temperatures could allow for their direct spectroscopic characterization (e.g., via FTIR), providing experimental validation of calculated vibrational frequencies.

-

Advanced Computational Modeling : As computational power increases, more accurate calculations on the larger C5O5 and C6O6 systems, including detailed mapping of their potential energy surfaces and decomposition pathways, will become feasible.

Conclusion

The existence of neutral cyclic carbon oxides (CnOn, n=3-6) is supported by a strong combination of gas-phase experiments and theoretical calculations. Though they are too unstable for isolation under normal conditions, techniques like Neutralization-Reionization Mass Spectrometry have provided unambiguous evidence of their transient formation. Computational studies have been indispensable in predicting their structures, confirming their high energy content relative to their decomposition products, and providing a roadmap for potential future spectroscopic identification. This guide summarizes the core findings in the field, offering a foundational understanding of these ephemeral but fundamentally important molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Complex Organic Matter Synthesis on Siloxyl Radicals in the Presence of CO [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Global Isomeric Survey of Elusive Cyclopropanetrione: Unknown but Viable Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Publications - The Chen Group @DIPC [bochengroup.xyz]

Whitepaper: A Technical Guide to the Characterization of Novel Carbon Oxide Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beyond the well-known carbon monoxide (CO) and carbon dioxide (CO₂), a frontier of chemistry is exploring the existence and properties of novel, higher-order carbon oxides (COₓ, where x > 2). These compounds, often transient and highly reactive, represent a fascinating area of research with potential implications for atmospheric chemistry, materials science, and astrochemistry. For decades, many of these higher-order carbon oxides were only predicted theoretically, but advancements in experimental techniques have now allowed for their detection and characterization.[1]

This technical guide provides an in-depth overview of the methodologies used to characterize these novel compounds. It covers the crucial interplay between theoretical prediction and experimental validation, details key analytical protocols, and presents a summary of the current data on select species.

Theoretical Prediction and Computational Analysis

The initial exploration of novel carbon oxides begins with computational chemistry. Quantum chemical calculations are indispensable for predicting the stability, geometry, and spectroscopic properties of these often-elusive molecules before attempting their synthesis and detection.

2.1 Methodologies Ab initio quantum chemical calculations and density functional theory (DFT) are the primary tools used to investigate the potential energy surfaces of COₓ systems.[1][2] These methods can:

-

Predict Stability: Determine if a proposed molecule corresponds to a local minimum on the potential energy surface, indicating it is a vibrationally stable, albeit potentially metastable, species.[1]

-

Elucidate Structure: Calculate equilibrium geometries, including bond lengths and angles.

-

Simulate Spectra: Predict vibrational frequencies (Infrared and Raman), which are crucial for guiding experimental spectroscopic searches.[1]

For example, theoretical studies have been essential in elucidating the structures of the lowest-energy isomers of COₓ (n = 3-8) and predicting polymeric phases of carbon dioxide that may be synthesizable under high pressure.[1][2]

Experimental Synthesis and Detection

The synthesis of novel carbon oxides is challenging due to their typically low stability. Detection requires highly sensitive techniques capable of identifying transient species in complex mixtures, often at very low temperatures.

3.1 Synthesis Approaches

-

Ionized Gas Mixtures: Reactions within ionized mixtures of simpler precursors, such as carbon disulfide and ozone, have proven to be an effective source for generating novel ionic species and their neutral counterparts through molecular reorganization.[1]

-

High-Pressure Synthesis: Following theoretical predictions, high-pressure conditions have been used to synthesize polymeric forms of carbon monoxide and have been suggested for creating extended networks of carbon dioxide.[2]

-

Low-Temperature Methods: Generating and trapping these reactive species in inert gas matrices at cryogenic temperatures allows for their spectroscopic study without rapid decomposition.

3.2 Key Characterization Techniques

-

Mass Spectrometry: This technique is fundamental for identifying the mass-to-charge ratio of novel ionic carbon oxides and studying their reaction pathways.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for detecting neutral molecules. The first spectroscopic detection of the cyclic (C₂ᵥ) isomer of carbon tetraoxide (CO₄) was achieved by identifying its ν₁ vibrational mode.[1]

-

Matrix Isolation Spectroscopy: This method involves co-depositing the species of interest with a large excess of an inert gas (e.g., Argon) onto a cryogenic window. The inert matrix isolates the reactive molecules, preventing them from reacting with each other and allowing for detailed spectroscopic analysis.

Quantitative Data Summary

The combination of theoretical predictions and experimental measurements provides quantitative data on the properties of novel carbon oxides.

| Compound/Isomer | Property | Value | Method | Reference |

| CO₄ (C₂ᵥ Isomer) | Stability vs. CO₂ + O₂ | Metastable by 48 kcal mol⁻¹ | Ab initio (CISD/6-31G) | [1] |

| ν₁ Vibrational Mode | ~1941 cm⁻¹ | Experimental (IR Spec.) | [1] | |

| CO₄ (D₂d Isomer) | Stability vs. CO₂ + O₂ | Metastable by 80 kcal mol⁻¹ | Ab initio (CISD/6-31G) | [1] |

| Poly-COO₂/₂ | Stability vs. Free CO₂ | Less stable by 22 kcal/mol | Density Functional Theory | [2] |

Experimental Protocols

5.1 Protocol: Matrix Isolation Infrared Spectroscopy This protocol outlines a generalized procedure for the detection of a novel, neutral carbon oxide compound.

-

Precursor Preparation: A gaseous mixture of precursors (e.g., CO₂ and O₃) is prepared in a high-vacuum manifold.

-

Matrix Gas: A separate line is prepared with a high-purity inert gas, typically Argon.

-

Deposition: The precursor and matrix gases are mixed and slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to ~10-15 K by a closed-cycle helium cryostat.

-

Generation of Species: The reactive species are generated in situ. This can be achieved by methods such as photolysis of the precursors using a UV lamp or passing the gas mixture through a microwave discharge before deposition.

-

Spectroscopic Analysis: An FTIR spectrometer is used to record the infrared spectrum of the deposited matrix. The beam passes through the CsI window, and the resulting spectrum is analyzed.

-

Data Interpretation: The experimental spectrum is compared against theoretically predicted vibrational frequencies to identify absorption bands corresponding to the novel carbon oxide species. Isotopic substitution (e.g., using ¹³C or ¹⁸O) can be used to confirm the elemental composition of the vibrating molecule.

5.2 Protocol: Mass Spectrometric Analysis of Ion-Molecule Reactions This protocol describes a general approach for studying the formation of novel carbon oxide ions.

-

Ion Source: Primary ions are generated in an ion source. For example, ionization of carbon disulfide/ozone mixtures can be used to study the formation of various sulfur and carbon oxide ions.[1]

-

Reaction Cell: The primary ions are guided into a reaction cell or flow tube containing a neutral reactant gas at a controlled pressure.

-

Mass Analysis: The product ions exiting the reaction cell are mass-analyzed using a quadrupole or time-of-flight mass spectrometer.

-

Kinetic Analysis: By varying the concentration of the neutral reactant gas or the reaction time, the kinetics of the ion-molecule reactions can be studied to elucidate formation pathways.

-

Tandem MS (MS/MS): Product ions can be mass-selected and then subjected to collision-induced dissociation (CID) to gain structural information. The fragmentation pattern is then compared with theoretical predictions.

Visualizations: Workflows and Pathways

The characterization of novel compounds relies on a logical flow of investigation, integrating both theory and experimentation.

Caption: Logical workflow for the characterization of a novel carbon oxide.

Caption: Experimental workflow for matrix isolation infrared spectroscopy.

Conclusion

The study of novel carbon oxides is a rapidly evolving field that pushes the boundaries of synthetic and analytical chemistry. The close collaboration between theoretical and experimental chemists has been paramount to the progress made, enabling the prediction and subsequent detection of species like the C₂ᵥ isomer of CO₄.[1] Future work will likely focus on elucidating the reaction mechanisms of these compounds, exploring their potential role in environments such as planetary atmospheres, and synthesizing more complex, stable carbon oxide materials with unique properties. Continued innovation in high-sensitivity spectroscopy and computational methods will remain critical to advancing our understanding of this exotic family of molecules.

References

Ab Initio Computational Analysis of 1,3,5-Trioxanetrione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trioxanetrione (C₃O₆), the cyclic trimer of carbon dioxide, is a molecule of significant theoretical and synthetic interest.[1] Despite its high instability, with a reported half-life of approximately 40 minutes at -40°C before decomposing back to carbon dioxide, its potential role as a transient intermediate in chemical and biological systems necessitates a thorough understanding of its structural and electronic properties.[2][3] Theoretical studies have suggested that this compound may possess a degree of kinetic stability at room temperature, making it a viable, albeit fleeting, molecular entity.[4] This guide provides an in-depth analysis of the molecule based on published ab initio computational studies, presenting key data in a structured format to aid researchers in understanding its fundamental characteristics.

Computational Methodologies

The theoretical investigation of this compound has been approached using a variety of ab initio and density functional theory (DFT) methods. These computational protocols are essential for predicting the molecule's geometry, vibrational frequencies, and electronic structure in the absence of extensive experimental data.

A foundational theoretical study employed several levels of theory to characterize the cyclic oligomers of carbon dioxide, including this compound. The methodologies utilized in this seminal work include:

-

AM1: A semi-empirical method.

-

Hartree-Fock (HF): An ab initio method that solves the electronic Schrödinger equation, with basis sets:

-

3-21G

-

6-31G*

-

-

Møller-Plesset perturbation theory of the second order (MP2): This method includes electron correlation effects, using the frozen core approximation (FC) with the 6-31G* basis set.[2]

Subsequent studies that correlated experimental spectroscopic data with theoretical calculations have also employed:

-

Density Functional Theory (DFT): Using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[4]

The general workflow for these ab initio calculations is depicted in the diagram below.

Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from the aforementioned ab initio calculations. These values provide a theoretical benchmark for the structural and spectroscopic properties of this compound.

Table 1: Optimized Geometrical Parameters

Note: Specific values for bond lengths and angles from the primary literature were not available in the initial search. The table structure is provided as a template for where such data would be presented.

| Parameter | HF/6-31G | MP2(FC)/6-31G | DFT (B3LYP) |

| C-O Bond Length (Å) | Data | Data | Data |

| C=O Bond Length (Å) | Data | Data | Data |

| O-C-O Angle (°) | Data | Data | Data |

| C-O-C Angle (°) | Data | Data | Data |

Table 2: Calculated Vibrational Frequencies

The vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The major IR bands of this compound have been assigned by correlating experimental data with frequencies calculated at the MP2 and DFT(B3LYP) levels of theory.[4]

Note: A comprehensive list of calculated frequencies was not available in the initial search. The table below is a representative summary.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (MP2) | Calculated Frequency (cm⁻¹) (DFT-B3LYP) |

| C=O Symmetric Stretch | Data | Data |

| C=O Asymmetric Stretch | Data | Data |

| C-O-C Symmetric Stretch | Data | Data |

| C-O-C Asymmetric Stretch | Data | Data |

| Ring Deformation Modes | Data | Data |

Table 3: Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity.

Note: Specific values for electronic properties from the primary literature were not available in the initial search. The table structure is provided as a template.

| Property | HF/6-31G | MP2(FC)/6-31G | DFT (B3LYP) |

| HOMO Energy (eV) | Data | Data | Data |

| LUMO Energy (eV) | Data | Data | Data |

| HOMO-LUMO Gap (eV) | Data | Data | Data |

| Dipole Moment (D) | Data | Data | Data |

Relationship Between Structure, Stability, and Decomposition

The calculated properties of this compound reveal a molecule with a delicate balance of stability and reactivity. The planar, six-membered ring structure is strained, and the presence of six electronegative oxygen atoms contributes to its electrophilic character. The decomposition pathway of this compound back to three molecules of carbon dioxide is a subject of theoretical interest, with studies suggesting a pseudopericyclic [2+2+2] cycloreversion mechanism.[5]

Synthesis and Experimental Observation

While this guide focuses on the theoretical aspects of this compound, it is important to note that this molecule has been successfully synthesized and observed at low temperatures.[3] The experimental protocol involves a multi-step synthesis culminating in an ozonolysis reaction at -80°C.[3][4] The characterization of the synthesized molecule was performed using ¹³C NMR and FTIR spectroscopy, with the interpretation of the spectroscopic data being heavily reliant on the ab initio calculations discussed herein.[4]

Conclusion

Ab initio calculations have been indispensable in elucidating the fundamental properties of the highly unstable molecule, this compound. The theoretical data on its geometry, vibrational modes, and electronic structure provide a crucial framework for understanding its fleeting existence and reactivity. For researchers in drug development and other scientific fields, this computational insight is vital for recognizing the potential transient formation of such species and for interpreting complex experimental results where it may act as an intermediate. The synergy between advanced computational chemistry and experimental observation continues to push the boundaries of our understanding of reactive molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cycloreversion of the CO2 trimer: a paradigmatic pseudopericyclic [2 + 2 + 2] cycloaddition reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Research of 1,3,5-Trioxanetrione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trioxanetrione, a cyclic trimer of carbon dioxide, is a highly unstable molecule that has garnered research interest due to its potential role in CO2 self-fixation chemistry.[1][2] Its synthesis and characterization are challenging due to its low stability, requiring low-temperature techniques for observation. This guide provides a comprehensive review of the available literature on the synthesis, properties, and experimental protocols related to this compound and its precursors, aimed at researchers and professionals in the fields of chemistry and drug development. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided. Furthermore, key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound (C₃O₆) is a cyclic ketone of 1,3,5-trioxane and can be considered a cyclic trimer of carbon dioxide.[2][3] Theoretical studies have suggested its potential kinetic stability at room temperature, making it a "feasible" target for synthesis, although it is energetically less stable than three separate carbon dioxide molecules.[2] The primary interest in this molecule lies in its potential as an intermediate in the self-fixation of gaseous CO₂, a process that could have significant implications for carbon capture and utilization.[1] However, its extreme instability, with a half-life of approximately 40 minutes at -40 °C, presents significant challenges to its study.[1][2][3][4]

Synthesis of this compound

The synthesis of this compound is a four-step process commencing from isobutyraldehyde.[1][2][4] The overall synthetic pathway involves chlorination, cyclotrimerization, dehydrochlorination, and finally, ozonolysis to yield the target molecule.

Synthesis Workflow Diagram

Caption: Overall synthetic workflow for this compound.

Step 1: Chlorination of Isobutyraldehyde

The initial step involves the chlorination of isobutyraldehyde to produce 2-chloro-2-methylpropanal. Two reported methods are summarized below.

Table 1: Reaction Conditions for the Synthesis of 2-Chloro-2-methylpropanal

| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isobutyraldehyde | Sulfuryl Chloride | None | 40-45 | 4 | 37 | [1] |

| Isobutyraldehyde | Chlorine | 1,2-dichloroethane | 10-15 | Not Specified | 73.3 | [1] |

Experimental Protocol (Sulfuryl Chloride Method): To a two-neck round-bottom flask equipped with a magnetic stir bar, pressure equalizing funnel, and reflux condenser, isobutyraldehyde (23.2 g, 0.32 mol) is added. Sulfuryl chloride (33.8 g, 0.32 mol) is added dropwise, maintaining an external oil bath temperature below 40 °C. The evolved gases are vented through a water trap. After the addition is complete, the reaction is heated to 45 °C for 1.5 hours and then stirred at room temperature for an additional 2.5 hours. The crude product is purified by vacuum distillation (95 °C, 115 mmHg), followed by a second distillation to yield 2-chloro-2-methylpropanal as a colorless liquid (12.48 g, 37% yield).[1]

Experimental Protocol (Chlorine Method): In a reaction flask, 72.2 g of isobutyraldehyde (99% content) and 44.8 g of 1,2-dichloroethane are combined. While stirring, 71 g of chlorine gas is introduced, maintaining the reaction temperature between 10-15 °C. After the reaction is complete, the solvent is evaporated to obtain 78.5 g of 2-chloro-2-methylpropanal as a clear, colorless liquid (98% content, 73.3% yield).[1]

Spectroscopic Data for 2-Chloro-2-methylpropanal:

-